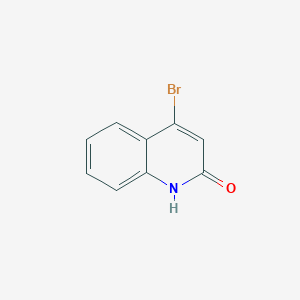

4-Bromo-1H-quinolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVIYVYDZYAUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573797 | |

| Record name | 4-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-39-6 | |

| Record name | 4-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Bromo-1H-quinolin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Bromo-1H-quinolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Chemical Structure and Identification

4-Bromo-1H-quinolin-2-one is a derivative of quinolin-2-one, featuring a bromine atom substituted at the C4 position of the quinoline ring system. The presence of the bromine atom significantly influences the molecule's electronic properties and reactivity, making it a key synthon for the development of more complex molecules.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-Bromo-1H-quinolin-2-one |

| CAS Number | 938-39-6[1] |

| Molecular Formula | C₉H₆BrNO |

| SMILES | O=C1NC2=CC=CC=C2C(Br)=C1 |

| InChI | InChI=1S/C9H6BrNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) |

Physicochemical Properties

The physicochemical properties of 4-Bromo-1H-quinolin-2-one are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, membrane permeability, and potential for formulation into drug delivery systems.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 224.06 g/mol | [1] |

| Melting Point | 266.5 °C | [1] |

| Boiling Point | 381.2 °C at 760 mmHg | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 4°C | [1] |

Spectral Data for Structural Elucidation

¹H NMR Spectroscopy

The ¹H NMR spectrum would provide information about the number and environment of the protons in the molecule. The aromatic protons on the benzene and pyridine rings would exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the 4-Bromo-1H-quinolin-2-one molecule, with their chemical shifts being indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present, most notably the N-H and C=O stretching vibrations of the lactam ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The presence of a bromine atom would be readily identifiable by the characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).

Experimental Protocols

Synthesis of 4-Bromo-1H-quinolin-2-one

Conceptual Synthetic Workflow:

References

Spectroscopic Profile of 4-Bromo-1H-quinolin-2-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-1H-quinolin-2-one, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the methodologies employed for their acquisition.

Spectroscopic Data Summary

The structural elucidation of 4-Bromo-1H-quinolin-2-one is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-1H-quinolin-2-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.85 | br s | - | 1H | N-H |

| 7.95 | d | 8.0 | 1H | H-5 |

| 7.68 | s | - | 1H | H-3 |

| 7.55 | t | 7.5 | 1H | H-7 |

| 7.30 | t | 7.5 | 1H | H-6 |

| 7.25 | d | 8.0 | 1H | H-8 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromo-1H-quinolin-2-one

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C-2 (C=O) |

| 140.2 | C-8a |

| 138.8 | C-7 |

| 133.5 | C-5 |

| 125.0 | C-3 |

| 122.3 | C-6 |

| 118.8 | C-4a |

| 115.9 | C-8 |

| 112.1 | C-4 (C-Br) |

Solvent: DMSO-d₆

Table 3: IR Absorption Data for 4-Bromo-1H-quinolin-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Broad | N-H stretch |

| 1660 | Strong | C=O stretch (amide) |

| 1600, 1570, 1480 | Medium-Strong | C=C aromatic stretch |

| 750 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data for 4-Bromo-1H-quinolin-2-one

| m/z | Relative Intensity (%) | Assignment |

| 225/227 | 100/98 | [M]⁺/ [M+2]⁺ |

| 197/199 | ~20 | [M-CO]⁺ |

| 146 | ~30 | [M-Br]⁺ |

Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures, as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, the residual solvent peak of DMSO-d₆ at 2.50 ppm was used for calibration. For the ¹³C NMR spectrum, the solvent peak at 39.52 ppm was used for calibration.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a solid and analyzed using the Attenuated Total Reflectance (ATR) technique. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature in the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like 4-Bromo-1H-quinolin-2-one can be visualized as follows:

Caption: Workflow for the spectroscopic characterization of 4-Bromo-1H-quinolin-2-one.

Navigating the Physicochemical Landscape of 4-Bromo-1H-quinolin-2-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromo-1H-quinolin-2-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected physicochemical properties based on its structural characteristics and provides detailed, standardized protocols for its empirical determination. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively handle and characterize 4-Bromo-1H-quinolin-2-one in a laboratory setting.

Compound Overview

4-Bromo-1H-quinolin-2-one belongs to the quinolinone class of compounds, which are recognized for their diverse biological activities. The presence of the bromine atom and the quinolinone core significantly influences its physicochemical properties, including solubility and stability.

Table 1: Physicochemical Properties of 4-Bromo-1H-quinolin-2-one and Related Structures

| Property | 4-Bromo-1H-quinolin-2-one (Predicted/Inferred) | 4-Bromo-1-methyl-1H-quinolin-2-one[1] | 6-Bromo-4-hydroxyquinolin-2(1H)-one[2] | 4-Bromomethyl-1,2-dihydroquinoline-2-one[3] |

| Molecular Formula | C₉H₆BrNO | C₁₀H₈BrNO | C₉H₆BrNO₂ | C₁₀H₈BrNO |

| Molecular Weight | ~224.05 g/mol [4] | 238.08 g/mol | 240.05 g/mol | 238.08 g/mol |

| Appearance | Solid (Predicted) | Solid | Off-white to light brown solid | Light yellow to light reddish yellow solid |

| Melting Point | Not available | Not available | Not available | 255-258°C |

| Boiling Point | Not available | 289.2°C at 760 mmHg | Not available | 391.8±42.0 °C (Predicted) |

| Storage | Store in a dry, sealed place, away from light | Dry, sealed place | Store at room temperature | Under inert gas (nitrogen or Argon) at 2-8°C |

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Based on its chemical structure, 4-Bromo-1H-quinolin-2-one is expected to exhibit low aqueous solubility and higher solubility in common organic solvents.

Table 2: Predicted and Expected Solubility of 4-Bromo-1H-quinolin-2-one

| Solvent | Expected Solubility | Rationale |

| Water | Low | The aromatic quinolinone core is largely nonpolar. |

| Aqueous Buffers (pH dependent) | Variable | The lactam moiety may exhibit slight acidic/basic character, leading to pH-dependent solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Apolar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Apolar aprotic solvent similar to DMSO. |

| Methanol, Ethanol | Moderately Soluble | Polar protic solvents that can interact with the polar groups of the molecule. |

| Dichloromethane (DCM) | Sparingly Soluble to Soluble | Nonpolar solvent. |

| Acetonitrile | Sparingly Soluble to Soluble | Apolar aprotic solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

3.1. Materials

-

4-Bromo-1H-quinolin-2-one

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance and volumetric glassware

3.2. Procedure

-

Preparation: Add an excess amount of solid 4-Bromo-1H-quinolin-2-one to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Quantification: Accurately dilute the filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved 4-Bromo-1H-quinolin-2-one using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Degradation Pathways

The stability of 4-Bromo-1H-quinolin-2-one is crucial for its synthesis, storage, and therapeutic application. As a bromo-substituted heterocyclic compound, it may be susceptible to degradation under certain conditions.

Table 3: Potential Stability Issues and Stress Conditions for 4-Bromo-1H-quinolin-2-one

| Stress Condition | Potential Degradation Pathway |

| Acidic/Basic pH | Hydrolysis of the lactam ring. |

| Oxidative | Oxidation of the quinolinone ring system. |

| Thermal | Decomposition, potentially involving the carbon-bromine bond. |

| Photolytic (UV/Vis light) | Photodegradation, potentially involving the carbon-bromine bond. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

5.1. Materials

-

4-Bromo-1H-quinolin-2-one

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC or LC-MS/MS system

5.2. Procedure

-

Stock Solution Preparation: Prepare a stock solution of 4-Bromo-1H-quinolin-2-one in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of HCl solution.

-

Basic: Mix the stock solution with an equal volume of NaOH solution.

-

Oxidative: Mix the stock solution with an equal volume of H₂O₂ solution.

-

Thermal: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C).

-

Photolytic: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acidic and basic samples, neutralize them before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, attempt to identify the structure of the degradation products using techniques like mass spectrometry.

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies

Accurate quantification of 4-Bromo-1H-quinolin-2-one is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.[5]

Table 4: Recommended Analytical Methods for 4-Bromo-1H-quinolin-2-one

| Technique | Typical Column | Mobile Phase | Detection | Application |

| HPLC-UV | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water or Methanol/Water gradient with an optional acid modifier (e.g., 0.1% formic acid) | UV detection at the compound's λmax | Solubility studies, routine purity checks, and stability testing with lower sensitivity requirements.[5] |

| LC-MS/MS | C18 reverse-phase | Similar to HPLC-UV | Mass spectrometry (e.g., ESI in positive mode) | Highly sensitive and selective quantification, identification of degradation products, and analysis in complex matrices.[5] |

Conclusion

References

- 1. CAS 941-72-0 | 4-Bromo-1-methyl-1H-quinolin-2-one - Synblock [synblock.com]

- 2. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]

- 4. 4-Bromo-1-hydroxyisoquinoline | C9H6BrNO | CID 319772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Knorr Synthesis of 6-bromo-4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knorr synthesis for the preparation of 6-bromo-4-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The document details the reaction mechanism, optimized experimental protocols, and quantitative data to support research and development in this area.

Introduction

The Knorr synthesis, a classical method for the preparation of quinolines and quinolinones, remains a cornerstone of heterocyclic chemistry. This reaction typically involves the condensation of an aniline with a β-ketoester, followed by an acid-catalyzed intramolecular cyclization. This guide focuses on the specific application of the Knorr synthesis to produce 6-bromo-4-methylquinolin-2(1H)-one, a key intermediate for the synthesis of various biologically active molecules. The synthesis proceeds in two main stages: the formation of a β-anilido-α,β-unsaturated ester intermediate, followed by its cyclization.

The Core Mechanism

The synthesis of 6-bromo-4-methylquinolin-2(1H)-one via the Knorr synthesis is a two-step process. The first step is the condensation of 4-bromoaniline with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate, which exists in equilibrium with its anilide tautomer. The second and key step is the intramolecular cyclization of this intermediate under strong acidic conditions.

The currently accepted mechanism for the Knorr quinoline synthesis involves an initial protonation of the carbonyl group of the β-ketoanilide, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic aromatic substitution onto the aniline ring. Subsequent dehydration and tautomerization yield the final 2-hydroxyquinoline product, which exists in equilibrium with its more stable 2-quinolinone tautomer. A 2007 study has proposed that the reaction may proceed through an O,O-dicationic intermediate, which acts as a superelectrophile, particularly in strong acids like triflic acid.[1]

The presence of a bromine atom at the 4-position of the aniline ring is expected to deactivate the ring towards electrophilic substitution due to its electron-withdrawing inductive effect. However, its ortho,para-directing nature still favors cyclization at the position ortho to the amino group.

Experimental Protocols

The following experimental protocols are based on optimized conditions reported in the literature for the synthesis of 6-bromo-4-methylquinolin-2(1H)-one.[2]

Step 1: Synthesis of Ethyl 3-(4-bromophenylamino)but-2-enoate (Anilide Intermediate)

Materials:

-

4-bromoaniline

-

Ethyl acetoacetate

-

Acetonitrile (anhydrous)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 4-bromoaniline (1.0 eq) in anhydrous acetonitrile, add ethyl acetoacetate (1.0-1.2 eq).

-

Heat the reaction mixture under an inert atmosphere. The optimal temperature and reaction time should be determined by monitoring the reaction progress by thin-layer chromatography (TLC) or ¹H NMR to ensure the formation of the desired anilide and minimize the formation of the alternative crotonate byproduct.

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 6-bromo-4-methylquinolin-2(1H)-one

Materials:

-

Ethyl 3-(4-bromophenylamino)but-2-enoate

-

Concentrated sulfuric acid (or polyphosphoric acid)

Procedure:

-

Carefully add the crude or purified ethyl 3-(4-bromophenylamino)but-2-enoate to an excess of cold (0 °C) concentrated sulfuric acid with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature between 70-100 °C. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

-

The crude 6-bromo-4-methylquinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

The optimization of the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one has been investigated, with a focus on maximizing the yield of the desired anilide intermediate in the first step and achieving efficient cyclization in the second. The following table summarizes the key findings from these optimization studies.[2]

| Step | Reactants | Solvent/Reagent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Condensation | 4-bromoaniline, Ethyl acetoacetate | Acetonitrile | Reflux | 4 | ~85 | Optimized conditions to favor the formation of the anilide over the crotonate. |

| 4-bromoaniline, tert-Butyl acetoacetate | Neat | 110 | 2 | 84 | Use of tert-butyl acetoacetate can improve the yield of the anilide.[2] | |

| Cyclization | Ethyl 3-(4-bromophenylamino)but-2-enoate | Conc. H₂SO₄ | 80 | 1 | >90 | Efficient cyclization is achieved in concentrated sulfuric acid. |

| Anilides with other electron-withdrawing groups | Conc. H₂SO₄ | 80-100 | 1-3 | Variable | Steric hindrance from bulkier β-ketoesters can affect the efficiency of the cyclization step.[2] |

Visualization of the Core Mechanism and Workflow

To provide a clearer understanding of the reaction pathway and the experimental logic, the following diagrams have been generated using the DOT language.

Conclusion

The Knorr synthesis provides a reliable and adaptable method for the preparation of 6-bromo-4-methylquinolin-2(1H)-one. Careful optimization of the initial condensation step is crucial to maximize the yield of the key anilide intermediate and minimize byproduct formation. The subsequent acid-catalyzed cyclization proceeds efficiently under standard conditions. This technical guide provides the necessary mechanistic understanding and detailed protocols to assist researchers in the successful synthesis of this important heterocyclic compound for applications in drug discovery and development.

References

The Rising Therapeutic Potential of Substituted Quinolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities exhibited by substituted quinolinone derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting the Engines of Malignancy

Quinolinone derivatives have shown significant potential as anticancer agents, acting through various mechanisms including the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[1] The versatility of the quinolinone core allows for structural modifications that can enhance potency and selectivity against various cancer cell lines.[2]

Quantitative Anticancer Activity

The cytotoxic effects of various substituted quinolinone derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented below.

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | |

| HCT-116 (Colon Cancer) | 5.34 | ||

| MCF-7 (Breast Cancer) | 5.21 | ||

| 2-Quinolone Derivative 11e | COLO 205 (Colon Cancer) | Nanomolar range | |

| Quinazolinone Derivative 101 | L1210 (Leukemia) | 5.8 | [3] |

| K562 (Leukemia) | >50% inhibition at 1 µg/mL | [3] | |

| MCF-7 (Breast Cancer) | 0.34 | [3] | |

| CA46 (Burkitt lymphoma) | 1.0 | [3] | |

| Quinoline-Chalcone Hybrid 39 | A549 (Lung Cancer) | 1.91 | [4] |

| Quinoline-Chalcone Hybrid 40 | K-562 (Myelogenous Leukemia) | 5.29 | [4] |

Key Signaling Pathways in Anticancer Activity

A primary mechanism by which quinolinone derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Inhibition of EGFR blocks critical downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are essential for cancer cell proliferation and survival, ultimately leading to apoptosis.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

The Versatility of 4-Bromo-1H-quinolin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. Among its derivatives, 4-bromo-1H-quinolin-2-one stands out as a particularly valuable starting material for the synthesis of diverse and potent therapeutic agents. The strategic placement of the bromine atom at the C4 position provides a versatile synthetic handle for a variety of cross-coupling and substitution reactions, enabling the exploration of a vast chemical space and the development of novel drug candidates. This technical guide delves into the synthesis, derivatization, and medicinal chemistry applications of the 4-bromo-1H-quinolin-2-one scaffold, with a focus on its role in the development of anticancer and antimicrobial agents.

Synthesis of the 4-Bromo-1H-quinolin-2-one Scaffold

The synthesis of the 4-bromo-1H-quinolin-2-one core can be achieved through several synthetic routes. A common and effective method involves the condensation of a substituted aniline with a malonic acid derivative, followed by a cyclization reaction. One plausible pathway begins with the reaction of 2-bromoaniline with diethyl malonate.

A general workflow for the synthesis is outlined below:

Derivatization of the 4-Bromo-1H-quinolin-2-one Scaffold

The bromine atom at the C4 position is the key to the synthetic versatility of this scaffold. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

These reactions, among others, enable the generation of large libraries of compounds for structure-activity relationship (SAR) studies, facilitating the optimization of biological activity.

Applications in Medicinal Chemistry

Derivatives of the 4-bromo-1H-quinolin-2-one scaffold have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the potent anticancer effects of 4-substituted quinolin-2-one derivatives. These compounds often exert their activity through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected 4-Substituted Quinolin-2-one Derivatives

| Compound ID | Substitution at C4 | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Anilino | MDA-MB-231 | 0.11 | [1] |

| 2 | 4-(1,2,3-Triazol-1-yl) | Various | 0.022 - 0.031 | [2] |

| 3 | 4-Carboxamide | NCI-H460 | 1.8 | [3] |

| 4 | 4-Aryl | H460 | 4.9 | [4] |

| 5 | 4-Aryl | A-431 | 2.0 | [4] |

| 6 | 4-Aryl | HT-29 | 4.4 | [4] |

Note: The table presents a selection of data for structurally related compounds to illustrate the potential of the scaffold. Specific derivatives of 4-bromo-1H-quinolin-2-one are expected to exhibit comparable or enhanced activities.

1. VEGFR2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key players in this process. Several quinolinone derivatives have been shown to inhibit VEGFR2 signaling.[5][6][7][8]

2. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Its overexpression and mutation are common in various cancers, leading to uncontrolled cell growth. Quinoline-based compounds have been developed as potent EGFR inhibitors.[3][9][10][11][12]

3. PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinolinone derivatives have been identified as inhibitors of this critical pathway.[13][14][15][16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a bromo-substituted quinolinone with an arylboronic acid.

-

Reaction Setup: To a reaction vessel, add the 4-bromo-1H-quinolin-2-one derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a bromo-substituted quinolinone.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-bromo-1H-quinolin-2-one derivative (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or K₃PO₄) in a reaction vessel.

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (usually 80-110 °C) for the necessary time, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 4-amino-1H-quinolin-2-one derivative.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The 4-bromo-1H-quinolin-2-one scaffold is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the C4-bromo substituent allow for the efficient generation of diverse libraries of compounds. The demonstrated potent anticancer and antimicrobial activities of its derivatives, often achieved through the modulation of key signaling pathways, underscore the significant potential of this scaffold in the development of novel therapeutics. Further exploration of the chemical space around this privileged core is warranted to unlock its full therapeutic potential.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fmhr.net [fmhr.net]

- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Potent In Vitro Anticancer Landscape of Brominated Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromine atoms to this scaffold has been shown to significantly modulate its biological activity, often enhancing its anticancer properties. This technical guide provides an in-depth overview of the in vitro anticancer activity of various brominated quinoline derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action.

Comparative Anticancer Activity of Brominated Quinoline Derivatives

The in vitro cytotoxic efficacy of brominated quinoline derivatives has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following tables summarize the IC50 values for several promising brominated quinoline derivatives from various studies.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| 6,8-dibromo-4(3H)quinazolinone derivatives | ||||

| XIIIb | MCF-7 | 1.7 µg/mL | Doxorubicin | Not specified |

| IX | MCF-7 | 1.8 µg/mL | Doxorubicin | Not specified |

| XIVd | MCF-7 | 1.83 µg/mL | Doxorubicin | Not specified |

| 6-Bromo quinazoline derivative | ||||

| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | Not specified |

| 8a | SW480 | 17.85 ± 0.92 | Erlotinib | Not specified |

| Brominated quinoline derivative | ||||

| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified |

| 5,7-Dibromo-8-hydroxyquinoline | - | - | - | - |

| Novel Brominated Methoxyquinolines and Nitrated Bromoquinoline | ||||

| Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) | C6, HeLa, HT29 | Significant inhibitory effects | 5-FU | - |

| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6, HeLa, HT29 | 5.45–9.6 μg/mL | 5-FU | - |

| Compound 17 (6,8-dibromo-5-nitroquinoline) | C6, HeLa, HT29 | Significant inhibitory effects | 5-FU | - |

| Pyrimidoquinoline Derivatives | ||||

| Compound 6 | MCF7 | 8.5 | Doxorubicin | 32.02 |

| Compound 14 | MCF7 | 23.5 | Doxorubicin | 32.02 |

| Compound 19 | MCF7 | 23.7 | Doxorubicin | 32.02 |

| Compounds 9, 11, 17, 18 | MCF7 | 36.4 - 39.7 | Doxorubicin | 32.02 |

| Quinoline-Chalcone Derivative | ||||

| Compound 12e | MGC-803 | 1.38 | 5-FU | 6.22 |

| HCT-116 | 5.34 | 5-FU | 10.4 | |

| MCF-7 | 5.21 | 5-FU | 11.1 |

Note: The data presented is a compilation from multiple studies. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.[1][2][3][4]

Mechanisms of Anticancer Action

Brominated quinoline derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][5][6] Some derivatives have also been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I.[2]

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Several brominated quinoline derivatives have been demonstrated to trigger this pathway in cancer cells.[2][5] The process often involves the activation of caspases, a family of proteases that execute the apoptotic program, and changes in the mitochondrial membrane potential.[6]

Caption: Simplified signaling pathway for apoptosis induction by brominated quinoline derivatives.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled progression through the cell cycle is a hallmark of cancer. Certain brominated quinoline derivatives can halt the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cells from dividing.[6][7]

Caption: Logical relationship of cell cycle arrest induced by brominated quinoline derivatives.

Experimental Protocols

The evaluation of the in vitro anticancer activity of brominated quinoline derivatives relies on a set of standardized and robust experimental protocols.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

-

Cell Seeding: Cancer cells are plated in 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator.

-

Compound Treatment: The cells are then exposed to various concentrations of the brominated quinoline derivatives for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

2. Lactate Dehydrogenase (LDH) Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[2]

-

Cell Treatment: Similar to the MTT assay, cells are treated with the test compounds for a defined period.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

Absorbance Measurement: The formation of NADH is measured spectrophotometrically at a specific wavelength (around 340 nm). The amount of LDH released is proportional to the number of damaged cells.

Caption: General experimental workflow for in vitro cytotoxicity screening.

Apoptosis and Cell Cycle Analysis

1. DNA Laddering Assay: This technique is used to detect the characteristic fragmentation of DNA that occurs during the late stages of apoptosis.[2]

-

Cell Lysis and DNA Extraction: Treated and untreated cells are harvested and lysed. Genomic DNA is then extracted.

-

Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The DNA fragments are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into internucleosomal fragments.

2. Flow Cytometry for Cell Cycle and Apoptosis Analysis: Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis.[5][6][8]

-

Cell Preparation: Cells are harvested, washed, and fixed (e.g., with ethanol).

-

Staining:

-

For Cell Cycle Analysis: Fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye like propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

For Apoptosis Analysis (Annexin V/PI Staining): Live cells are stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells.

Conclusion and Future Directions

The in vitro evidence strongly suggests that brominated quinoline derivatives represent a promising class of compounds for the development of novel anticancer agents.[1] Several derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, often with IC50 values in the low micromolar or even nanomolar range.[3][4] The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, highlighting their potential to target fundamental cancer cell processes.[1][5][6]

Future research should focus on elucidating the precise molecular targets of the most potent compounds and further exploring their structure-activity relationships to guide the design of even more effective and selective derivatives. While in vitro studies provide a crucial foundation, in vivo studies in animal models are essential to evaluate the therapeutic potential and safety profiles of these promising compounds before they can be considered for clinical development. The introduction of bromine atoms has proven to be a valuable strategy in enhancing the anticancer properties of the quinoline scaffold, and continued exploration in this area holds significant promise for the future of cancer therapy.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 8. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Rising Shield: An In-depth Technical Guide to the Antibacterial Properties of Brominated Quinolin-4(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. Among the promising candidates, quinolin-4(1H)-ones, a class of heterocyclic compounds, have garnered significant attention due to their potent and broad-spectrum antibacterial activities. This technical guide delves into the specific antibacterial properties of brominated quinolin-4(1H)-ones, providing a comprehensive resource on their synthesis, mechanism of action, structure-activity relationships, and in vitro efficacy. The inclusion of bromine atoms into the quinolin-4(1H)-one scaffold has been investigated as a strategy to enhance antibacterial potency and modulate pharmacokinetic properties. This document aims to equip researchers and drug development professionals with the foundational knowledge required to advance the study of these promising compounds in the fight against bacterial infections.

Quantitative Antibacterial Activity

The in vitro antibacterial efficacy of brominated quinolin-4(1H)-ones and related brominated quinazolinones has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, are summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Brominated Quinolone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-Bromo-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one | Staphylococcus aureus | >100 | [1] |

| Escherichia coli | >100 | [1] |

Table 2: Zone of Inhibition of Brominated Quinazolinone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Staphylococcus aureus | 14 |

| Bacillus species | 12 | |

| Escherichia coli | 10 | |

| Klebsiella pneumoniae | 12 | |

| Aspergillus species | 10 | |

| Pseudomonas aeruginosa | 10 | |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Staphylococcus aureus | 16 |

| Bacillus species | 14 | |

| Escherichia coli | 12 | |

| Klebsiella pneumoniae | 14 | |

| Aspergillus species | 12 | |

| Pseudomonas aeruginosa | 12 |

Note: Data for quinazolinone derivatives are included due to their structural similarity to quinolin-4(1H)-ones and relevance to the broader class of brominated heterocyclic antibacterial agents.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the transient double-strand breaks generated by the enzymes, leading to the fragmentation of the bacterial chromosome and ultimately, cell death.[2]

Gram-negative bacteria are generally more susceptible to the inhibition of DNA gyrase, while topoisomerase IV is the primary target in most Gram-positive bacteria. The presence of substituents on the quinolone ring, including bromine atoms, can influence the affinity of the compound for these target enzymes.

Structure-Activity Relationship (SAR)

The antibacterial potency of quinolin-4(1H)-ones is significantly influenced by the nature and position of substituents on the quinoline core. The bromination of the quinoline ring is a key strategy explored to enhance activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide established protocols for the synthesis and antibacterial evaluation of brominated quinolin-4(1H)-ones.

Synthesis of 6-bromoquinolin-4(1H)-one (Adapted from the Gould-Jacobs Reaction)[3]

This procedure outlines a widely used method for constructing the 4-hydroxyquinoline core structure.

Materials:

-

4-bromoaniline

-

Diethyl (ethoxymethylene)malonate

-

Diphenyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Petroleum ether

Procedure:

-

Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. Ethanol formed during the reaction is removed by distillation.

-

Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.

-

Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.

-

Hydrolysis: The ester is suspended in a 10% aqueous NaOH solution and heated to reflux for 2-4 hours until a clear solution is obtained.

-

Decarboxylation and Precipitation: The solution is cooled and acidified with concentrated HCl to a pH of approximately 4-5, resulting in the precipitation of 6-bromoquinolin-4(1H)-one.

-

Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol or acetic acid.

Antibacterial Susceptibility Testing

1. Agar Well Diffusion Method [3][4]

This method is suitable for preliminary screening of antibacterial activity.

Materials:

-

Nutrient agar plates

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solutions of known concentration

-

Standard antibiotic solution (positive control)

-

Solvent (negative control, e.g., DMSO)

-

Bacterial culture broth (e.g., Mueller-Hinton broth)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in sterile broth.

-

Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of a nutrient agar plate to create a bacterial lawn.

-

Well Creation: Sterile wells are punched into the agar using a cork borer.

-

Sample Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

2. Broth Microdilution Method for MIC Determination [5][6]

This method provides a quantitative measure of the minimum concentration of an agent that inhibits bacterial growth.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton broth (MHB)

-

Test compound stock solution

-

Bacterial culture

-

Incubator

-

ELISA reader (optional, for automated reading)

Procedure:

-

Plate Preparation: 100 µL of sterile MHB is added to all wells of a 96-well plate.

-

Serial Dilution: 100 µL of the test compound stock solution (at 2x the highest desired concentration) is added to the first column of wells. The contents are mixed, and 100 µL is transferred to the second column, creating a two-fold serial dilution across the plate. 100 µL is discarded from the last column of dilutions.

-

Inoculum Addition: A standardized bacterial inoculum is prepared and diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. 5 µL of this inoculum is added to each well (except for the sterility control wells).

-

Controls: A positive control (wells with bacteria and no compound) and a negative control (wells with broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by using an ELISA reader to measure optical density.

Conclusion and Future Directions

Brominated quinolin-4(1H)-ones represent a promising avenue for the development of new antibacterial agents. Their activity against both Gram-positive and Gram-negative bacteria, coupled with a well-understood mechanism of action, makes them attractive candidates for further investigation. The synthetic accessibility of the quinolone scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and evaluation of a broader range of brominated quinolin-4(1H)-one derivatives to establish a more comprehensive structure-activity relationship. In particular, systematic variations in the position and number of bromine substituents, as well as modifications at other key positions of the quinolone ring, are warranted. Furthermore, studies to elucidate the precise interactions of these compounds with bacterial DNA gyrase and topoisomerase IV will be crucial for rational drug design. As the challenge of antimicrobial resistance continues to grow, the exploration of novel chemical entities such as brominated quinolin-4(1H)-ones will be paramount in replenishing the antibiotic pipeline.

References

A Technical Guide to the Computational Modeling of 4-Bromo-1H-quinolin-2-one Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies employed in the discovery and development of drugs based on the 4-Bromo-1H-quinolin-2-one scaffold. The quinolin-2(1H)-one core is a recognized "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a bromine atom at the C4 position can significantly influence the compound's physicochemical properties and biological activity, making this class of derivatives a fertile ground for drug design.

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds, prediction of their biological activity, and elucidation of their mechanism of action at a molecular level.[3] This guide details the core computational techniques—Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations—as they apply to 4-Bromo-1H-quinolin-2-one derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors), QSAR models can predict the activity of novel compounds, thereby guiding synthetic efforts toward more potent derivatives.

Experimental Protocol: 2D/3D-QSAR Modeling

A typical QSAR study workflow involves the following steps:

-

Data Set Preparation: A series of 4-Bromo-1H-quinolin-2-one derivatives with experimentally determined biological activity (e.g., IC50 values) is collected. This dataset is divided into a training set (typically 70-80% of the compounds) to build the model and a test set to validate its predictive power.

-

Molecular Modeling and Alignment: 3D structures of the compounds are generated and optimized to their lowest energy conformation. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecules are aligned based on a common substructure.[4][5]

-

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 2D descriptors (e.g., topological indices, constitutional descriptors) or 3D descriptors (e.g., steric and electrostatic fields in CoMFA/CoMSIA).[4][6]

-

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression or machine learning algorithms, are used to establish a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).[7]

-

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with the test set (yielding a pred_r² or r²_test value).[4][5]

Data Presentation: QSAR Model Performance

The table below summarizes typical statistical parameters obtained from QSAR studies on quinoline and related heterocyclic derivatives, demonstrating the robustness of these models.

| Model Type | Target/Activity | r² | q² | pred_r² / r²_test | Reference |

| 2D-QSAR | Antitubercular | 0.9182 | 0.8160 | 0.6422 | |

| CoMFA | MMP-13 Inhibition | 0.992 | 0.646 | 0.829 | [4] |

| CoMSIA | MMP-13 Inhibition | 0.992 | 0.704 | 0.839 | [4] |

| 2D-QSAR | Anti-P. falciparum | - | - | 0.845 | [5] |

| CoMSIA | Anti-P. falciparum | - | - | 0.876 | [5] |

| MLR-QSAR | ErbB-2 Inhibition | 0.956 | 0.915 | 0.617 | [7] |

-

r² (Coefficient of Determination): A measure of the model's goodness of fit.

-

q² (Cross-validated r²): A measure of the model's internal predictive ability.

-

pred_r² / r²_test (Predictive r² for Test Set): A measure of the model's ability to predict the activity of external compounds.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8] This technique is crucial for understanding the binding mode of 4-Bromo-1H-quinolin-2-one derivatives within the active site of a biological target, identifying key intermolecular interactions, and estimating binding affinity.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of the 4-Bromo-1H-quinolin-2-one derivative is generated and optimized to find its most stable conformation.

-

Binding Site Definition: The active site or binding pocket on the receptor is defined, usually based on the location of a co-crystallized ligand or through pocket prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) systematically samples different conformations and orientations of the ligand within the defined binding site.[9]

-

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues.[8][10]

Data Presentation: Docking Results for Quinolin-2-one Derivatives

The following table presents examples of docking scores and key interacting residues for quinolin-2-one derivatives with various cancer-related protein targets.

| Compound | Target Protein (PDB ID) | Binding/Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Compound 5a | EGFR | - | Hydrogen bonding and hydrophobic interactions | [11][12] |

| Compound 5a | HER-2 | - | Strong binding affinity within ATP-binding pocket | [11][12] |

| Compound 17 | P-glycoprotein (6C0V) | -9.22 | Hydrophobic and H-bond interactions | [6] |

| Compound IVg | EGFR Tyrosine Kinase (1M17) | -137.813 (MolDock Score) | Hydrogen bonding in active pocket | [8] |

| Quinazolinone 3a | Dihydropteroate synthase | - | Arg197, Ser116, Ala92 | [10] |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time.[13] This technique is used to assess the stability of the docked complex, refine the binding pose, and calculate binding free energies more accurately.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The best-ranked pose from molecular docking (the protein-ligand complex) is placed in a simulation box. The box is filled with explicit water molecules, and counter-ions are added to neutralize the system.[4]

-

Force Field Application: A force field (e.g., CHARMM, AMBER) is chosen to describe the potential energy of the system, defining the parameters for all atoms and bonds.[4][14]

-

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure (NVT and NPT ensembles) to reach a stable state.[14]

-

Production Run: The main simulation is run for a specific duration (e.g., 50-200 ns), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.[13][15]

-

Trajectory Analysis: The trajectory is analyzed to calculate various metrics, including Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energy (e.g., using MM/PBSA) to estimate binding affinity.[11][14]

Data Presentation: MD Simulation Stability Metrics

This table summarizes key metrics from MD simulations, indicating the stability of quinoline derivatives in complex with their target proteins.

| Compound | Target Protein | Simulation Time (ns) | Key Findings | Reference |

| Compound 4c | VEGFR-2 | 50 | More favorable stability than reference drug | [13] |

| Compound 5a | HER-2 | 100 | Confirmed structural stability and compactness (low RMSD) | [11][12] |

| Quinazolinones | MMP-13 | 10 | Enhanced hydrogen bonding interactions, stable U-shaped conformation | [4] |

| Agonist Hits | CB1 Receptor | 100 | Structural stability (RMSD < 1 nm), binding free energies from -30.59 to -49.98 kcal/mol | [14] |

Representative Experimental Protocols

Computational models are built upon and validated by experimental data. Below are generalized protocols for the synthesis and biological evaluation of quinolin-2-one derivatives.

Protocol: Synthesis of 4-Hydroxy-1H-quinolin-2-one Derivatives

A common method for synthesizing the 4-hydroxy-1H-quinolin-2-one core involves the cyclization of aniline derivatives with malonic esters.

-

Condensation: An appropriately substituted aniline is reacted with diethyl malonate. This reaction can be heated under solvent-free conditions or in a high-boiling point solvent like diphenyl ether.[16][17]

-

Cyclization: The intermediate product undergoes thermal cyclization at high temperatures (e.g., ~250 °C) to form the bicyclic quinolin-2-one ring system.[18]

-

Bromination: The 4-hydroxy-quinolin-2-one scaffold can then be subjected to regioselective bromination to introduce the bromine atom at the C4 position, often using a brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography. The structure is confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).[11][19]

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and seeded into 96-well plates.[8][11]

-

Compound Treatment: Cells are treated with various concentrations of the 4-Bromo-1H-quinolin-2-one derivatives and incubated for a set period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[12]

Conclusion

The computational modeling of 4-Bromo-1H-quinolin-2-one derivatives is a multi-faceted approach that significantly accelerates the drug discovery process. QSAR provides a framework for predicting the activity of novel compounds, molecular docking elucidates their binding mechanisms, and molecular dynamics simulations validate the stability of their interactions with biological targets. By integrating these computational strategies with experimental synthesis and biological evaluation, researchers can efficiently design, optimize, and advance potent and selective drug candidates based on this promising chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

- 3. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 13. Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-1H-quinolin-2-one for Fragment-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 4-Bromo-1H-quinolin-2-one as a core fragment in fragment-based drug discovery (FBDD). This document details the rationale for its use, experimental protocols for screening and validation, and potential therapeutic applications, with a focus on targeting key signaling pathways.

Introduction to 4-Bromo-1H-quinolin-2-one in FBDD

The quinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined vector for chemical elaboration, while the lactam functionality offers key hydrogen bonding interactions. The introduction of a bromine atom at the 4-position provides a valuable handle for synthetic modification through various cross-coupling reactions, making 4-Bromo-1H-quinolin-2-one an attractive starting point for FBDD campaigns.

FBDD is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with low affinity. These initial hits are then optimized through iterative cycles of medicinal chemistry to generate potent and selective drug candidates. The small size and low complexity of fragments allow for a more efficient exploration of chemical space and often lead to compounds with superior physicochemical properties.

Key Attributes of 4-Bromo-1H-quinolin-2-one as a Fragment:

-

Privileged Scaffold: The quinolinone core is present in numerous approved drugs and natural products.

-

Synthetic Tractability: The bromine atom at the C4 position serves as a versatile handle for chemical modifications, allowing for rapid library generation and structure-activity relationship (SAR) studies.

-

Hydrogen Bonding: The lactam moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with protein targets.

-

Defined Vectoral Projection: The rigid structure allows for predictable orientation of substituents, aiding in structure-based drug design.

Synthesis and Chemical Properties

The synthesis of 4-Bromo-1H-quinolin-2-one and its analogs can be achieved through various established synthetic routes. A common method involves the bromination of the corresponding 1H-quinolin-2-one precursor.

General Chemical Properties:

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and other organic solvents |

| CAS Number | 1665-92-5 |

Experimental Protocols for Fragment-Based Screening

The identification of fragments that bind to a target of interest is typically achieved using sensitive biophysical techniques. Below are detailed protocols for common FBDD screening methods applicable to 4-Bromo-1H-quinolin-2-one.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful ligand-observed NMR technique for detecting the binding of small molecules to large protein targets. It relies on the transfer of saturation from the protein to a bound ligand.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).

-

Prepare a stock solution of 4-Bromo-1H-quinolin-2-one (e.g., 10 mM in d₆-DMSO).

-

Prepare the final NMR sample by mixing the protein and fragment solutions to achieve final concentrations of ~10 µM protein and 100-500 µM fragment. A control sample containing only the fragment should also be prepared.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum of the fragment-only sample to serve as a reference.

-

For the protein-fragment mixture, acquire an STD NMR spectrum. This involves collecting two spectra: an "on-resonance" spectrum where the protein is selectively saturated and an "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated.

-

The STD spectrum is the difference between the off-resonance and on-resonance spectra.

-

-

Data Analysis:

-

Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close contact with the protein.

-